molecular formula C11H11N5OS B2594758 N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097883-29-7

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2594758
CAS No.: 2097883-29-7
M. Wt: 261.3
InChI Key: MDOAOWZWJSQCQV-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound that features a thiazole ring, an azetidine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the azetidine and pyridazine moieties. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with azetidin-3-amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with pyridazine-3-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which can confer a broad range of biological activities and chemical reactivity. This structural diversity allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOAOWZWJSQCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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